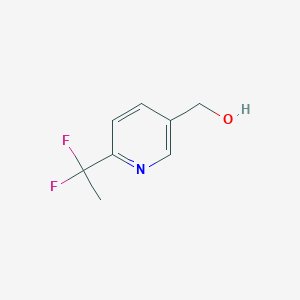
3-Pyridinemethanol, 6-(1,1-difluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,1-Difluoroethyl)-3-pyridinemethanol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Difluoroethyl)-3-pyridinemethanol typically involves the introduction of the difluoroethyl group onto a pyridine ring. One common method is the nucleophilic fluorination of pyridine derivatives using difluoromethylating reagents. For instance, the reaction of 3-pyridinemethanol with 1,1-difluoroethyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of 6-(1,1-Difluoroethyl)-3-pyridinemethanol may involve large-scale fluorination processes using advanced catalytic systems. Transition metal-catalyzed difluoromethylation reactions are often employed to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
6-(1,1-Difluoroethyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(1,1-Difluoroethyl)-3-pyridinecarboxaldehyde .
Aplicaciones Científicas De Investigación
6-(1,1-Difluoroethyl)-3-pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug design, particularly in the development of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(1,1-Difluoroethyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-(1,1-difluoroethyl)pyridine
- 6-(1,1-Difluoroethyl)-2-pyridinemethanol
- 6-(1,1-Difluoroethyl)-4-pyridinemethanol
Uniqueness
6-(1,1-Difluoroethyl)-3-pyridinemethanol is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs. The position of the difluoroethyl group can significantly influence the compound’s reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C8H9F2NO |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
[6-(1,1-difluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)7-3-2-6(5-12)4-11-7/h2-4,12H,5H2,1H3 |
Clave InChI |
XJZLRBLBTCCSHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


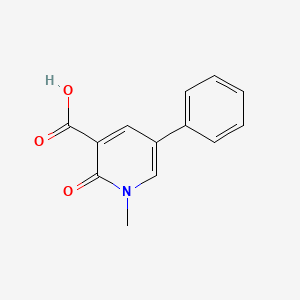
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
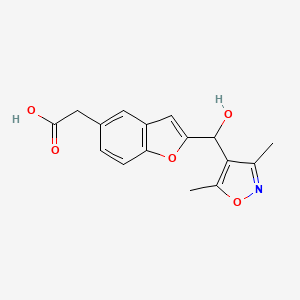
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
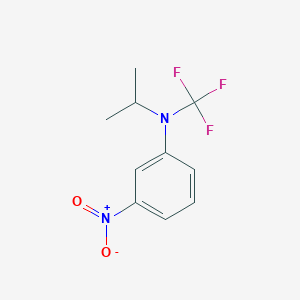
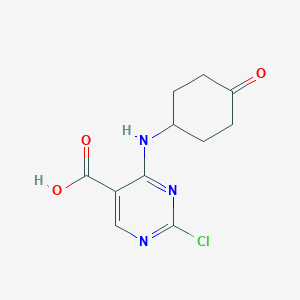
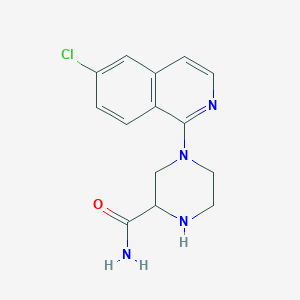
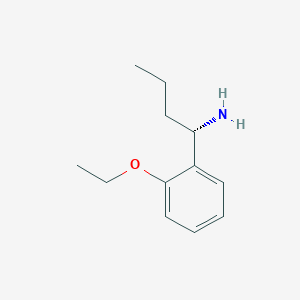
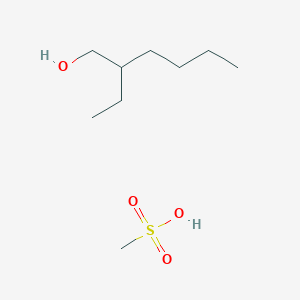
![6-Ethoxy-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13978240.png)
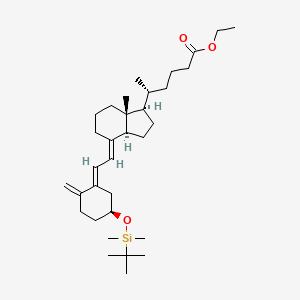

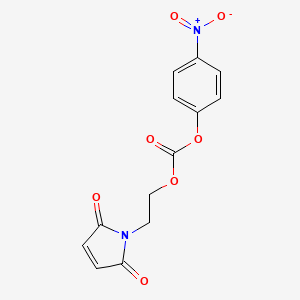
![8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13978255.png)
